8-Heptadecenylene
Overview
Description
8-Heptadecenylene is an unsaturated aliphatic hydrocarbon with the molecular formula C₁₇H₃₂. It is characterized by the presence of a double bond between the eighth and ninth carbon atoms in the heptadecene chain. This compound is found in various natural sources, including certain plants and insects .
Preparation Methods
Synthetic Routes and Reaction Conditions
8-Heptadecenylene can be synthesized through several methods. One common approach involves the use of oleic acid as a starting material. The synthesis typically involves a series of reactions, including hydrogenation, isomerization, and dehydrogenation. For instance, the Barton decarboxylation reaction is a key step in the synthesis of this compound from linoleic acid .
Industrial Production Methods
In industrial settings, this compound can be produced through catalytic processes that involve the use of metal catalysts such as palladium or nickel. These catalysts facilitate the hydrogenation and isomerization reactions required to produce the desired compound. The reaction conditions often include high temperatures and pressures to achieve optimal yields .
Chemical Reactions Analysis
Types of Reactions
8-Heptadecenylene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of epoxides or alcohols.
Reduction: Reduction reactions typically involve the addition of hydrogen to the double bond, converting this compound into a saturated hydrocarbon.
Substitution: In substitution reactions, one or more hydrogen atoms in the compound are replaced by other atoms or groups, such as halogens.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogen gas (H₂) in the presence of a metal catalyst like palladium on carbon (Pd/C) is commonly used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl₂) or bromine (Br₂) under controlled conditions.
Major Products Formed
Oxidation: Epoxides, alcohols, and ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
Scientific Research Applications
8-Heptadecenylene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and polymers.
Biology: The compound is studied for its role in the biosynthesis of pheromones in certain insects.
Medicine: Research is ongoing to explore its potential as a bioactive compound with antimicrobial properties.
Industry: It is used in the production of lubricants, surfactants, and other industrial chemicals
Mechanism of Action
The mechanism of action of 8-Heptadecenylene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can act as a pheromone by binding to olfactory receptors in insects, triggering specific behavioral responses. In chemical reactions, the double bond in this compound serves as a reactive site for various transformations, such as addition and substitution reactions .
Comparison with Similar Compounds
Similar Compounds
8,11-Heptadecadienyl Formate: Another unsaturated aliphatic compound with two double bonds.
Heptadecane: A saturated hydrocarbon with no double bonds.
Oleic Acid: A monounsaturated fatty acid with a similar structure but with a carboxylic acid group
Uniqueness
8-Heptadecenylene is unique due to its specific double bond position, which imparts distinct chemical reactivity and biological activity. Its ability to undergo a variety of chemical reactions and its role in biological systems make it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
heptadeca-1,8-diene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32/c1-3-5-7-9-11-13-15-17-16-14-12-10-8-6-4-2/h3,15,17H,1,4-14,16H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCNSOBXQEHNQMJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCC=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40336178 | |
Record name | 8-heptadecenylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40336178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56134-02-2 | |
Record name | 8-heptadecenylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40336178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,8-heptadecadiene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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